molecular formula C18H20N4O6 B12741331 N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-67-0

N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide

Katalognummer: B12741331
CAS-Nummer: 109358-67-0
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: DQYXNRCGZSKVMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is a complex organic compound that features both hydrazine and benzamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” typically involves multiple steps:

    Formation of the hydrazine derivative: This step involves the reaction of hydrazine with a suitable benzoyl chloride derivative to form the hydrazine intermediate.

    Introduction of the nitro group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.

    Coupling with bis(2-hydroxyethyl)amine: The final step involves coupling the nitrobenzoyl hydrazine intermediate with bis(2-hydroxyethyl)amine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide and hydrazine groups can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the hydroxyethyl groups.

    Reduction: Reduction of the nitro group would yield an amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Materials Science: In the development of novel materials with specific properties.

    Organic Synthesis: As a reagent or intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of “N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-bis(2-hydroxyethyl)benzamide: Lacks the nitrobenzoyl hydrazine moiety.

    4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide: Lacks the bis(2-hydroxyethyl) groups.

    N,N-bis(2-hydroxyethyl)-4-aminobenzamide: The nitro group is reduced to an amine.

Uniqueness

“N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide” is unique due to the presence of both hydrazine and benzamide functional groups, along with the nitro and hydroxyethyl substituents

Eigenschaften

CAS-Nummer

109358-67-0

Molekularformel

C18H20N4O6

Molekulargewicht

388.4 g/mol

IUPAC-Name

N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide

InChI

InChI=1S/C18H20N4O6/c23-11-9-21(10-12-24)18(26)14-1-5-15(6-2-14)19-20-17(25)13-3-7-16(8-4-13)22(27)28/h1-8,19,23-24H,9-12H2,(H,20,25)

InChI-Schlüssel

DQYXNRCGZSKVMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)N(CCO)CCO)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.